Octyl-D-glucuronide methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octyl-D-glucuronide methyl ester is a modification of the oligosaccharide octyl glucuronide. It is a white to off-white solid with a molecular weight of 320.39 g/mol. This compound is primarily used in research and development, particularly in the field of drug research .

準備方法

Octyl-D-glucuronide methyl ester can be synthesized using custom synthesis methods. One common approach involves the glycosylation of glucuronic acid derivatives. The synthesis typically starts with D-(+)-glucurono-3,6-lactone, which undergoes several steps to form the desired ester . Industrial production methods often involve high-purity synthesis to ensure the compound’s effectiveness in research applications .

化学反応の分析

Octyl-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Drug Delivery Systems

Octyl-D-glucuronide methyl ester has been investigated for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful in formulating drugs that require improved pharmacokinetics.

Prodrugs

The compound serves as a prodrug for various therapeutic agents, improving their absorption and metabolism. For instance, it has been used to modify the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs) by facilitating their transport across biological membranes.

Bioconjugation

This compound is utilized in bioconjugation processes, where it acts as a linker between drugs and biomolecules. This application is significant in developing targeted therapies, particularly in cancer treatment, where selective delivery of cytotoxic agents is crucial.

Analytical Applications

The compound's derivatives are employed in analytical chemistry for the detection and quantification of various substances, including pesticides and pharmaceuticals. Its conjugates can be analyzed using techniques like HPLC and mass spectrometry, providing insights into metabolic pathways and environmental impact assessments.

Case Studies

作用機序

The mechanism of action of octyl-D-glucuronide methyl ester involves its interaction with specific enzymes and receptors. It is known to undergo hydrolysis and transacylation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferase. These reactions play a crucial role in the compound’s metabolic pathways and its effects on biological systems .

類似化合物との比較

Octyl-D-glucuronide methyl ester can be compared with other similar compounds, such as:

Acyl glucuronides: These compounds share similar metabolic pathways and reactivity.

Acyl glucosides: They undergo similar degradation reactions and have comparable applications in drug research.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it particularly useful in certain research contexts .

生物活性

Octyl-D-glucuronide methyl ester is a compound that belongs to the class of glucuronides, which are formed through the conjugation of glucuronic acid with various substrates. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. The unique amphiphilic nature of this compound allows it to interact with biological membranes, influencing various physiological processes.

This compound is characterized by its hydrophobic octyl chain and hydrophilic glucuronic acid moiety. This dual nature facilitates its solubility in both aqueous and lipid environments, leading to its aggregation into micelles in solution. Such properties are crucial for its biological activity, especially in drug delivery systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that glucuronides, including this compound, exhibit antimicrobial activities. For instance, studies have shown that gallic acid derivatives can suppress the growth of various bacterial strains, suggesting a similar potential for this compound .

2. Drug Metabolism and Detoxification

Glucuronidation is a major metabolic pathway for the detoxification of drugs and xenobiotics in the liver. This compound may play a role in enhancing the solubility and excretion of hydrophobic compounds, thus facilitating their elimination from the body .

3. Interaction with Gut Microbiota

The compound's interaction with gut microbiota is an emerging area of interest. Preliminary findings suggest that glucuronides can modulate the gut microbiome, potentially influencing immune responses and metabolic health .

Case Studies

Several studies have explored the biological effects of glucuronides:

- Study on Antimicrobial Activity : A study demonstrated that certain glucuronides inhibited biofilm formation in Escherichia coli, showcasing their potential as antimicrobial agents .

- Toxicological Assessment : In a toxicological study, this compound was evaluated for its safety profile, indicating low toxicity at therapeutic concentrations .

- Metabolic Pathway Analysis : Research involving the metabolic pathways of glucuronides highlighted their role in drug metabolism, showing that this compound could enhance the clearance of specific pharmaceuticals from the body .

Research Findings

A summary of key findings related to this compound includes:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Inhibition of E. coli biofilm formation |

| Study 2 | Drug Metabolism | Enhanced solubility and excretion of hydrophobic drugs |

| Study 3 | Gut Microbiome Interaction | Modulation of gut microbiota composition |

特性

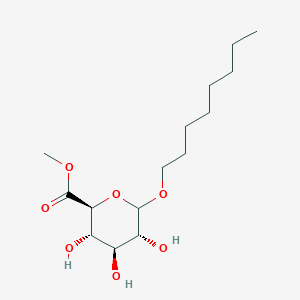

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-3-4-5-6-7-8-9-21-15-12(18)10(16)11(17)13(22-15)14(19)20-2/h10-13,15-18H,3-9H2,1-2H3/t10-,11-,12+,13-,15?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBBJVQNULHIP-HXMBFPRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。